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Application Notes
Introduction

4,5'-Dimethylangelicin is a photo-reactive furocoumarin, belonging to the same family of

compounds as psoralens. When covalently attached to an oligonucleotide, it serves as a potent

tool for inducing sequence-specific covalent crosslinks to a target DNA or RNA strand upon

exposure to long-wave ultraviolet (UVA) light. The N-Hydroxysuccinimide (NHS) ester of 4,5'-

Dimethylangelicin is an amine-reactive derivative designed for the straightforward conjugation

to oligonucleotides that have been synthesized with a primary aliphatic amine modification,

typically at the 5' or 3' terminus.

The underlying principle involves the oligonucleotide portion of the conjugate acting as a

sequence-specific delivery vehicle, binding to its complementary target strand through standard

Watson-Crick base pairing. Once hybridized, the planar angelicin moiety intercalates between

the base pairs of the duplex. Subsequent irradiation with UVA light (typically 350-365 nm)

excites the angelicin, which then forms a stable cyclobutane adduct with a neighboring

pyrimidine base (primarily thymine) through a [2+2] cycloaddition reaction.[1] This creates a

permanent, covalent crosslink between the oligonucleotide probe and its target.
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The mechanism involves a two-step process: hybridization followed by photo-activated

crosslinking. The specificity of the covalent modification is therefore directed by the

oligonucleotide sequence.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14891304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Hybridization

Step 2: Photo-Crosslinking

Angelicin-Oligo
Conjugate

Hybridized Duplex
(Non-covalent)

Watson-Crick
Base Pairing

Target DNA/RNA
Sequence

Angelicin Intercalation

UVA Light
(350-365 nm)

Covalent Adduct
Formation

[2+2] Cycloaddition

Click to download full resolution via product page

Caption: Mechanism of sequence-directed photo-crosslinking.
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Applications for Researchers and Drug Development Professionals

Oligonucleotides labeled with 4,5'-Dimethylangelicin are valuable reagents in molecular

biology, genomics, and drug development.[2][3][4] Key applications include:

Antigene and Antisense Therapy Research: By forming an irreversible crosslink to a specific

mRNA (antisense) or DNA (antigene) sequence, these conjugates can permanently block

transcription or translation, providing a powerful tool for studying gene function and

developing novel therapeutic strategies.[5]

Discrimination of DNA Methylation: The efficiency of psoralen crosslinking has been shown

to be significantly higher with 5-methylcytosine compared to cytosine, enabling the

development of assays to detect and quantify sequence-specific DNA methylation.[6]

Inhibition of DNA Replication and Repair: Covalent adducts formed by angelicin present a

physical block to polymerases, effectively halting DNA replication or transcription. This can

be used to study DNA repair pathways or to specifically inhibit the replication of viral or

pathogenic DNA.[7]

Diagnostics and Biomarker Detection: The permanent nature of the crosslink can enhance

the signal and stability in nucleic acid detection assays.

Genome Editing and Targeted Recombination: Sequence-specific crosslinking can be used

to induce DNA damage at a precise genomic locus, stimulating repair pathways that can be

harnessed for targeted genome modification.[8]

Quantitative Data
The efficiency of photo-crosslinking is a critical parameter. While specific data for 4,5'-
Dimethylangelicin-NHS is not publicly available, the following table summarizes

representative crosslinking efficiencies obtained with other psoralen-NHS ester conjugated

oligonucleotides from published literature. This data serves as a valuable reference for

expected outcomes.
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Psoralen
Derivative (via
NHS Ester)

Target Strand
Irradiation
Conditions

Crosslinking
Efficiency

Reference

Novel Psoralen

(linked at C5)
ssDNA

365 nm, 30

seconds
57% [9],[8]

Novel Trioxsalen

(linked at C5)
ssDNA

365 nm, 30

seconds
63% [9],[8]

Psoralen C6-

linker
dsDNA

365 nm, 2

mW/cm², 60 min
~49% [10]

Note: Efficiency is highly dependent on the target sequence (especially the presence and

location of a 'T' at the crosslinking site), linker length, irradiation time, and buffer conditions.

Optimization is recommended for each new target sequence.

Experimental Protocols
This section provides a detailed protocol for the conjugation of 4,5'-Dimethylangelicin-NHS to

an amino-modified oligonucleotide and the subsequent photo-crosslinking to a target

sequence.
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1. Prepare Amine-Oligo
(Dissolve in Buffer)

3. Conjugation Reaction
(Mix A + B, Incubate 2h @ RT)

2. Prepare Angelicin-NHS
(Dissolve in Anhydrous DMSO)

4. Purification
(e.g., Ethanol Precipitation or HPLC)

5. Hybridization
(Mix Labeled Oligo + Target)

6. UVA Irradiation
(350-365 nm)

7. Analysis
(e.g., Denaturing PAGE)
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Caption: Experimental workflow from conjugation to analysis.
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Protocol 1: Conjugation of 4,5'-Dimethylangelicin-NHS
to an Amino-Oligonucleotide
This protocol is adapted from standard procedures for labeling amino-modified oligonucleotides

with NHS esters.,[11]

1.1 Materials and Equipment

Oligonucleotide: Lyophilized, purified oligonucleotide with a primary amine modification (e.g.,

5'-Amino-Modifier C6).

Labeling Reagent: 4,5'-Dimethylangelicin-NHS Ester.

Solvents: Anhydrous Dimethyl sulfoxide (DMSO).

Buffers: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.5-9.0.

Purification: 3 M Sodium Acetate (NaOAc), 100% Ethanol (cold), 70% Ethanol (cold),

nuclease-free water, desalting columns (e.g., Glen Gel-Pak™) or access to an HPLC

system.

Equipment: Microcentrifuge, vortexer, laboratory shaker, spectrophotometer (NanoDrop or

similar), light-blocking tubes (e.g., amber tubes or tubes wrapped in aluminum foil).

1.2 Reagent Preparation

Conjugation Buffer (0.1 M NaHCO₃, pH 8.5): Dissolve 840 mg of sodium bicarbonate in 90

mL of nuclease-free water. Adjust the pH to 8.5 using 1 M NaOH. Bring the final volume to

100 mL with nuclease-free water. Filter sterilize and store at 4°C.

Amino-Oligonucleotide Solution: Dissolve the lyophilized amino-modified oligonucleotide in

the conjugation buffer to a final concentration of 0.5-1.0 mM.

Angelicin-NHS Solution:Prepare immediately before use. Dissolve the 4,5'-
Dimethylangelicin-NHS ester in anhydrous DMSO to a concentration of approximately 10-

15 mM.
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1.3 Conjugation Reaction Procedure

In a microcentrifuge tube, combine the required volume of the amino-oligonucleotide

solution. For a typical 0.2 µmole scale reaction, start with 200-400 µL.[11]

Calculate the volume of the Angelicin-NHS solution needed to achieve a 5- to 10-fold molar

excess relative to the amount of oligonucleotide.

Add the calculated volume of the Angelicin-NHS solution to the oligonucleotide solution.

Vortex the tube gently for 30 seconds.

Incubate the reaction for 1-2 hours at room temperature (25°C) on a laboratory shaker.

Crucially, protect the reaction from light by wrapping the tube in aluminum foil or using an

amber tube.

1.4 Purification of the Labeled Oligonucleotide

Unreacted NHS ester must be removed. Ethanol precipitation is a common method, though

HPLC is recommended for highest purity.

Ethanol Precipitation:

To the reaction mixture, add 0.1 volumes of 3 M NaOAc.

Add 3 volumes of cold 100% ethanol.

Vortex briefly and incubate at -20°C for at least 1 hour (or -80°C for 30 minutes).

Centrifuge at >12,000 x g for 30 minutes at 4°C.

Carefully decant the supernatant, which contains the unreacted NHS ester.

Wash the pellet by adding 500 µL of cold 70% ethanol and centrifuging for 10 minutes.

Remove the supernatant and briefly air-dry the pellet to remove residual ethanol. Do not

over-dry.
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Resuspend the purified angelicin-oligonucleotide conjugate in a desired volume of

nuclease-free water or TE buffer.

Quantify the final product using a spectrophotometer.

Protocol 2: Photo-Crosslinking of Angelicin-
Oligonucleotide to Target DNA/RNA
This protocol provides a general guideline for the photo-crosslinking step.

2.1 Materials

Purified 4,5'-Dimethylangelicin-labeled oligonucleotide.

Target DNA or RNA oligonucleotide in an appropriate buffer (e.g., PBS or Tris-HCl with

NaCl).

UVA light source (e.g., a transilluminator or a dedicated crosslinking instrument, 350-365

nm).

Quartz cuvette or thin-walled PCR tubes transparent to UVA.

Equipment for analysis (e.g., polyacrylamide gel electrophoresis setup).

2.2 Photo-Crosslinking Procedure

Hybridization: In a UVA-transparent tube, mix the angelicin-labeled oligonucleotide and the

target strand in a 1.2:1 molar ratio in hybridization buffer (e.g., 10 mM Phosphate Buffer, 100

mM NaCl, pH 7.4).

Heat the mixture to 90°C for 3 minutes to denature any secondary structures.

Allow the mixture to cool slowly to room temperature over 45-60 minutes to facilitate

annealing.

Irradiation: Place the sample on a cold block or ice to dissipate heat and irradiate with a 365

nm UVA light source. The irradiation time can range from 30 seconds to 60 minutes,
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depending on the intensity of the light source and the desired crosslinking efficiency.[10],[9]

This step requires optimization.

Analysis: The formation of the covalent crosslink can be analyzed by denaturing

polyacrylamide gel electrophoresis (PAGE). The crosslinked product will migrate significantly

slower than the individual single strands.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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